molecular formula C15H17N3OS B2997903 1-(4-Methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea CAS No. 391222-15-4

1-(4-Methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea

Cat. No.: B2997903
CAS No.: 391222-15-4
M. Wt: 287.38
InChI Key: KZWUYALHJYQBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.38. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-10-6-8-11(9-7-10)16-14(19)18-15-17-12-4-2-3-5-13(12)20-15/h6-9H,2-5H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWUYALHJYQBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

By inhibiting CK2 and GSK3β, the compound prevents the deactivation of PTEN. PTEN is a crucial component of the PI3K/Akt signaling pathway, which regulates cell growth and survival. Thus, the compound indirectly affects this pathway and its downstream effects.

Result of Action

The inhibition of CK2 and GSK3β by the compound leads to the activation of PTEN. This can result in the suppression of the PI3K/Akt signaling pathway, potentially leading to reduced cell growth and increased apoptosis, particularly in cancer cells where this pathway is often dysregulated.

Biological Activity

1-(4-Methylphenyl)-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

C14H16N2S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{S}

Molecular Formula: C14H16N2S
Molecular Weight: 252.36 g/mol

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes that are crucial in various metabolic pathways.
  • Receptor Modulation: It interacts with specific receptors in the body, potentially influencing signaling pathways related to inflammation and pain.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties . It has been tested against several cancer cell lines with the following results:

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects . It reduces the production of pro-inflammatory cytokines in macrophages:

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
TNF-alpha20012040
IL-61509040

This suggests a significant potential for therapeutic applications in inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Cancer Cell Lines: A study conducted by evaluated the cytotoxic effects on various cancer cell lines and found significant inhibition of cell proliferation.
  • Inflammation Model in Mice: In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain compared to control groups, indicating its potential as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.